4-Nitrobenzonitrile-d4

Isotope Dilution LC-MS/MS Quantitative Analysis

Achieve definitive quantification of 4-nitrobenzonitrile in complex matrices. This perdeuterated analog is essential for isotope dilution mass spectrometry, solving the critical flaw of analyte/internal standard co-elution with indistinguishable mass. - Enables independent mass resolution: +4.03 Da shift ensures baseline separation from the unlabeled analyte. - Guarantees matrix effect correction: Near-identical physicochemical properties ensure complete co-elution for accurate ion suppression/enhancement compensation. - High isotopic enrichment: ≥99 atom % D minimizes unlabeled isotopologue interference, ensuring low detection limits for ICH-compliant method validation.

Molecular Formula C7H4N2O2
Molecular Weight 152.14 g/mol
Cat. No. B12322108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzonitrile-d4
Molecular FormulaC7H4N2O2
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D
InChIKeyNKJIFDNZPGLLSH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzonitrile-d4: A Stable Isotope-Labeled Analytical Reference Standard for Quantitative LC-MS


4-Nitrobenzonitrile-d4 (CAS 1219798-46-5) is a perdeuterated aromatic nitrile in which all four aromatic protons of 4-nitrobenzonitrile are replaced by deuterium atoms, yielding a molecular formula of C₇D₄N₂O₂ and a molecular weight of 152.15 g/mol . As a stable isotope-labeled analog of the unlabeled parent compound (4-nitrobenzonitrile, CAS 619-72-7, MW 148.12), this deuterated derivative is intended for use as an internal standard (IS) in quantitative mass spectrometry-based analytical workflows . Its application is grounded in the principle of isotope dilution, where the near-identical physicochemical behavior of the labeled and unlabeled species during sample preparation and chromatographic separation enables the correction of matrix effects and instrument variability, thereby improving the accuracy and precision of target analyte quantification [1].

Why 4-Nitrobenzonitrile-d4 Cannot Be Substituted with Unlabeled 4-Nitrobenzonitrile in Quantitative MS Assays


In quantitative liquid chromatography-mass spectrometry (LC-MS) workflows, substituting an unlabeled analog for a deuterated internal standard introduces a fundamental flaw: the inability to independently track and correct for analyte losses and ion suppression or enhancement effects. While unlabeled 4-nitrobenzonitrile (CAS 619-72-7) co-elutes with the target analyte, it remains indistinguishable from it by mass, thereby precluding its use as a distinct reference signal [1]. In contrast, the perdeuterated 4-Nitrobenzonitrile-d4 exhibits a mass shift of +4.03 Da relative to the unlabeled compound, enabling the mass spectrometer to resolve and quantify the IS and the analyte independently in the same ionization event . Furthermore, the replacement of hydrogen with deuterium does not materially alter the compound's chromatographic retention time or extraction efficiency relative to its unlabeled counterpart, thereby fulfilling the essential criteria for an effective isotope dilution internal standard: complete co-elution with baseline mass resolution [2].

Quantitative Differentiation of 4-Nitrobenzonitrile-d4 Versus Unlabeled and Alternative-Label Analogs


Isotopic Enrichment and Mass Resolution: 4-Nitrobenzonitrile-d4 vs. Unlabeled Parent

The primary differentiation of 4-Nitrobenzonitrile-d4 relative to its unlabeled analog lies in its isotopic composition, which enables its distinct detection by mass spectrometry. The compound is supplied with a deuterium enrichment of ≥99 atom % D, ensuring that the signal from the unlabeled isotopologue is minimal and does not confound the quantification of the target analyte . The resulting monoisotopic mass difference between the unlabeled 4-nitrobenzonitrile (148.027 Da) and the fully deuterated 4-Nitrobenzonitrile-d4 (152.052 Da) is approximately +4.03 Da . This mass delta exceeds the threshold required to baseline-resolve the analyte and internal standard signals in triple quadrupole and high-resolution mass spectrometers, even when considering the natural isotopic abundance of the unlabeled compound .

Isotope Dilution LC-MS/MS Quantitative Analysis

Chemical Purity Benchmarking: 4-Nitrobenzonitrile-d4 vs. Unlabeled Reagent Grade Material

For trace-level quantitative analysis, the chemical purity of the internal standard is as critical as its isotopic enrichment. The target 4-Nitrobenzonitrile-d4 is specified with a chemical purity of ≥98% , which is comparable to or exceeds the purity of standard unlabeled 4-nitrobenzonitrile reagent grade material (typically ≥98.0% by GC) [1]. However, the critical differentiation lies in the context of use: impurities present in unlabeled material would co-elute and confound the analyte signal, whereas impurities in the deuterated internal standard, provided they do not co-elute with the target analyte, can be chromatographically separated and are less likely to interfere with the specific mass transition used for the internal standard .

Analytical Standard Quality Control Trace Analysis

Metabolic Stability: Divergent Reductive Fate of 4-Nitrobenzonitrile Versus Alternative Aromatic Nitriles

In studies employing 4-Nitrobenzonitrile-d4 as a tracer to elucidate metabolic pathways, understanding the inherent metabolic fate of the unlabeled parent is crucial. In vitro metabolism studies using rat liver subcellular fractions demonstrate that 4-nitrobenzonitrile exhibits a distinct metabolic pathway compared to other aromatic nitriles. Specifically, while benzonitriles and 4-cyanophenols undergo oxidative ring hydroxylation, 4-nitrobenzonitrile is resistant to ring oxidation but is readily reduced to its corresponding amine metabolite (4-aminobenzonitrile) under both aerobic and anaerobic conditions [1]. This stands in contrast to nitroxynil, which undergoes direct nitrile moiety modification [2].

Drug Metabolism In Vitro ADME Nitroreduction

Shelf-Life and Storage Stability: 4-Nitrobenzonitrile-d4 vs. Unlabeled Compound

Procurement decisions for analytical standards are influenced by documented stability and shelf-life. For 4-Nitrobenzonitrile-d4, vendor stability data indicates that the compound is stable for at least three years when stored under recommended conditions (room temperature, tightly closed container), after which re-analysis for chemical purity is advised . This is comparable to the unlabeled 4-nitrobenzonitrile, which is also considered a stable solid at room temperature . The deuterium substitution does not introduce additional degradation pathways under standard storage conditions, ensuring that the isotopic integrity and chemical purity of the standard are maintained over extended periods .

Reference Standard Management Stability Long-Term Storage

Primary Research and Industrial Application Scenarios for 4-Nitrobenzonitrile-d4


Quantitative LC-MS/MS Analysis of 4-Nitrobenzonitrile in Environmental Fate and Transformation Product Studies

In environmental chemistry, 4-nitrobenzonitrile-d4 serves as the optimal internal standard for the quantification of 4-nitrobenzonitrile in water, soil, or sediment samples. The +4.03 Da mass shift ensures complete resolution from the target analyte , while its near-identical physicochemical properties enable precise correction for matrix-induced ion suppression—a critical requirement for achieving the low ng/L detection limits mandated in environmental monitoring programs .

Metabolic Pathway Elucidation of Nitroaromatic Compounds in In Vitro ADME Assays

For researchers investigating the reductive metabolism of nitroaromatic xenobiotics, 4-nitrobenzonitrile-d4 is an essential tracer. Its documented metabolic divergence—specifically, its resistance to ring oxidation and preferential reduction to an amine—makes it a model substrate for studying nitroreductase activity [1]. The deuterated form allows for the precise quantification of both parent compound depletion and amine metabolite formation in hepatocyte or subcellular fraction incubations, distinguishing enzymatic reduction from non-specific degradation.

Calibration and Quality Control in Pharmaceutical Impurity Profiling

In pharmaceutical analysis, where 4-nitrobenzonitrile may arise as a synthetic intermediate or degradation product, the deuterated analog is the gold standard for method validation. Its high isotopic enrichment (≥99 atom % D) minimizes the contribution of the unlabeled isotopologue to the analyte signal, ensuring that the limit of detection (LOD) and limit of quantification (LOQ) are not artificially inflated . This is particularly critical for compliance with ICH Q3A/Q3B guidelines on impurity thresholds.

Forensic and Toxicological Screening for Aromatic Nitrile Exposure

Given the documented acute toxicity of 4-nitrobenzonitrile, forensic toxicology laboratories rely on its deuterated form to accurately quantify exposure levels in biological matrices . The stability of 4-nitrobenzonitrile-d4 under standard storage and handling conditions ensures long-term reliability of the analytical standard, which is essential for maintaining chain-of-custody integrity and legal defensibility of quantitative results in forensic investigations.

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